molecular formula C17H16Cl2N4O4 B14286653 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate CAS No. 119980-33-5

1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate

Cat. No.: B14286653
CAS No.: 119980-33-5
M. Wt: 411.2 g/mol
InChI Key: SNBUIWNZAIBIPF-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine derivative linked to a dichlorobenzoate moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is synthesized through a series of reactions starting from xanthine or its derivatives. Common reagents used in this process include methylating agents and oxidizing agents.

    Esterification: The purine derivative is then esterified with 2,4-dichlorobenzoic acid. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in reduced forms of the compound.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share the purine core structure and exhibit similar biological activities.

    2,4-Dichlorobenzoate derivatives: Compounds with the dichlorobenzoate moiety also show comparable chemical reactivity and applications.

Uniqueness

1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to its dual functionality, combining the properties of both the purine and dichlorobenzoate moieties. This dual functionality enhances its potential as a multifunctional therapeutic agent with both anti-inflammatory and analgesic effects .

Properties

CAS No.

119980-33-5

Molecular Formula

C17H16Cl2N4O4

Molecular Weight

411.2 g/mol

IUPAC Name

1-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate

InChI

InChI=1S/C17H16Cl2N4O4/c1-9(27-16(25)11-5-4-10(18)6-12(11)19)7-23-8-20-14-13(23)15(24)22(3)17(26)21(14)2/h4-6,8-9H,7H2,1-3H3

InChI Key

SNBUIWNZAIBIPF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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